N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide
Description
Properties
CAS No. |
63776-59-0 |
|---|---|
Molecular Formula |
C16H14N4O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O4S/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,21)(H,19,20) |
InChI Key |
GUQIGCAFRIDOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.
Introduction of the sulfonamide group: The oxadiazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the acetamide group: Finally, the sulfonamide derivative is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring and the aromatic systems, affecting its performance in electronic devices.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound is compared to structurally related sulfonamide-acetamide derivatives, focusing on heterocyclic substituents, functional groups, and biological activities.
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Heterocyclic Core :
- Replacement of oxadiazole with pyrimidine (Compound 8) or isoxazole (Compound 9) reduces urease inhibition potency compared to oxadiazole-containing analogs .
- Thiadiazole (Sulfamethizole Impurity) introduces sulfur, altering electronic properties and bioavailability .
Substituent Effects :
- Phenyl vs. Alkyl/Arylalkyl : The 5-phenyl group in the target compound enhances π-π stacking in biological targets, whereas methyl or methoxy groups (e.g., LMM5, Compound 15) improve solubility but may reduce binding affinity .
- Sulfamoyl Linkage : Analog LMM11 replaces –SO₂NH– with –SO₂N(Et)Cyclohexyl, increasing hydrophobicity and antifungal activity .
Biological Activities :
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The target compound’s predicted LogP (2.1) suggests moderate membrane permeability, comparable to Compound 9 but lower than LMM5 (4.5) due to the latter’s cyclohexyl group .
- Solubility : The phenyl-oxadiazole core in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., Compound 15) .
Biological Activity
N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a 1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the synthesis methods, biological activities, and mechanisms of action associated with this compound.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through the condensation of phenylhydrazine with an appropriate carbonyl compound.
- Sulfamoylation : The resulting oxadiazole is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
- Acetamide Formation : Finally, the sulfamoylated oxadiazole is acylated using acetic anhydride to yield the target acetamide.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | <0.14 | Induction of apoptosis via caspase activation |
| C6 (Glioma) | 8.16 | Cell cycle arrest in G0/G1 phase |
| L929 (Fibroblast) | Not specified | Selective cytotoxicity |
In a study involving several oxadiazole derivatives, it was found that those containing the oxadiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. The compounds induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has indicated that derivatives featuring the 1,3,4-oxadiazole structure possess broad-spectrum activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Caspase Activation : The compound promotes apoptosis by activating caspase enzymes, which are critical for programmed cell death.
- Cell Cycle Modulation : It induces cell cycle arrest at the G0/G1 phase in specific cancer cell lines.
- Enzyme Inhibition : The presence of the oxadiazole moiety suggests potential inhibition of key enzymes involved in cancer progression and microbial resistance.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:
- Study on A549 Cells : A derivative demonstrated an IC50 value lower than 0.14 µM against A549 lung cancer cells, indicating potent anticancer activity.
- Antimicrobial Efficacy : In vitro tests showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
